molecular formula C8H18N2 B1296137 2,2,5,5-Tetramethylpiperazine CAS No. 5434-90-2

2,2,5,5-Tetramethylpiperazine

Cat. No. B1296137
Key on ui cas rn: 5434-90-2
M. Wt: 142.24 g/mol
InChI Key: QOBFZPNAUHORDW-UHFFFAOYSA-N
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Patent
US05082917

Procedure details

In this example, 139 cc of a Ni-Fe-Cu-Mn catalyst (1/8" diameter) were charged to an 0.815" ID tubular upward flow reactor. A liquid feed containing 2-amino-2-methyl-1-propanol and tetraglyme (a tetraethylene glycol dimethyl ether solvent) (1/1.18 by weight) was pumped through the catalyst bed at a rate of 0.12 lb/hr at 240° C. Hydrogen was also passed through the reactor at a rate of about 6 L/hr. The pressure was maintained at 800 psig. The products were collected. GLC analysis showed that a 62% yield of 2,2,5,5-tetramethylpiperazine and a 14% yield of 3,3,6,6-tetramethyl-2-piperazinone were obtained with a 90% conversion of 2-amino-2-methyl-1-propanol. The resulting reaction mixture was fractionally distilled at atmospheric pressure under nitrogen. Both products were further recrystallized from ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Ni Fe Cu Mn
Quantity
139 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:6])([CH3:5])[CH2:3]O.[H][H]>COCCOCCOCCOCCOC>[CH3:5][C:2]1([CH3:6])[CH2:3][NH:1][C:2]([CH3:6])([CH3:3])[CH2:5][NH:1]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CO)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOCCOCCOCCOC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOCCOCCOCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Ni Fe Cu Mn
Quantity
139 mL
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was pumped through the catalyst bed at a rate of 0.12 lb/hr at 240° C
TEMPERATURE
Type
TEMPERATURE
Details
The pressure was maintained at 800 psig
CUSTOM
Type
CUSTOM
Details
The products were collected

Outcomes

Product
Name
Type
product
Smiles
CC1(NCC(NC1)(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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